Haegtftsd

GLP-1 Peptide Fragment Incretin

Generic GLP-1 fragments introduce sequence ambiguity in receptor studies. HAEGTFTSD provides the exact 9-residue N-terminal epitope (GLP-1 7-15) for unambiguous mapping. - Defines GLP-1R binding interactions; resolves critical residues. - Validated scaffold for patent-based GLP-1 analog construction (CN 102920658 B). - >98% purity ensures reliability in HPLC calibration and negative control assays. Supplied as lyophilized powder with full analytics. Meets rigorous research requirements while ensuring supply chain consistency.

Molecular Formula C40H57N11O17
Molecular Weight 963.9 g/mol
Cat. No. B8075401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaegtftsd
Molecular FormulaC40H57N11O17
Molecular Weight963.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O
InChIInChI=1S/C40H57N11O17/c1-18(45-34(61)23(41)12-22-14-42-17-44-22)33(60)46-24(9-10-29(56)57)35(62)43-15-28(55)50-31(19(2)53)38(65)47-25(11-21-7-5-4-6-8-21)36(63)51-32(20(3)54)39(66)49-27(16-52)37(64)48-26(40(67)68)13-30(58)59/h4-8,14,17-20,23-27,31-32,52-54H,9-13,15-16,41H2,1-3H3,(H,42,44)(H,43,62)(H,45,61)(H,46,60)(H,47,65)(H,48,64)(H,49,66)(H,50,55)(H,51,63)(H,56,57)(H,58,59)(H,67,68)/t18-,19+,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1
InChIKeyXRLGYWJAPISLCU-QFQCARHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAEGTFTSD GLP-1(7-15) Peptide Overview


HAEGTFTSD is a 9-amino acid synthetic peptide corresponding to residues 7-15 of human glucagon-like peptide-1 (GLP-1), a physiological incretin hormone . With a molecular formula of C40H57N11O17 and a molecular weight of 963.94 g/mol, it is typically supplied as a >98% pure solid powder . The peptide is used as a research tool to study the structure-activity relationships of GLP-1, serving as a specific N-terminal fragment for mapping receptor binding domains and metabolic processing pathways .

Why HAEGTFTSD Substitution Fails


Procuring a generic 'GLP-1 peptide' or an alternative fragment without considering the precise sequence and length can lead to experimental failure and invalid conclusions. HAEGTFTSD (GLP-1(7-15)) is distinct from full-length GLP-1(7-36) amide, which exhibits potent insulinotropic activity, and from the DPP-4 cleavage product GLP-1(9-36), which acts as a receptor antagonist . Its specific 9-residue N-terminal sequence is critical for applications requiring a defined binding epitope or a scaffold for constructing longer peptide analogs, and substitution with a different fragment will alter binding affinity, receptor activation, and downstream signaling outcomes .

HAEGTFTSD Differentiation Evidence


Sequence Length vs. Full-Length GLP-1

HAEGTFTSD corresponds to the first 9 amino acids of the N-terminus of GLP-1 (7-36) amide. Full-length GLP-1(7-36) contains 30 residues, while the major DPP-4 cleavage product, GLP-1(9-36), is a 28-residue peptide lacking the first two N-terminal amino acids (His-Ala) . This sequence truncation is critical for functional differentiation: GLP-1(9-36) is an antagonist of the GLP-1 receptor, whereas HAEGTFTSD serves as a defined epitope for binding studies without the full agonist activity of the 7-36 peptide .

GLP-1 Peptide Fragment Incretin

Purity and Batch Consistency

HAEGTFTSD is consistently supplied with a specified purity of ≥98% by multiple vendors, as determined by HPLC analysis . This high level of purity is comparable to that offered for full-length GLP-1(7-36) amide and GLP-1(9-36) amide from the same suppliers, ensuring reliable and reproducible results across different experimental batches .

Peptide Purity Quality Control Research Reagent

Patent-Defined GLP-1 Analog Construction

The sequence HAEGTFTSD is explicitly claimed as a component in patent CN 102920658 B, which describes GLP-1 analogs comprising this N-terminal fragment fused to additional C-terminal residues . This patent-based evidence confirms the utility of HAEGTFTSD as a defined and legally recognized building block for constructing proprietary GLP-1 receptor agonists, differentiating it from generic or random peptide fragments.

GLP-1 Analog Patent Sequence Peptide Engineering

HAEGTFTSD Application Scenarios


GLP-1 Receptor Binding Epitope Mapping

HAEGTFTSD is used as a defined N-terminal fragment to map the specific binding interactions between the GLP-1 peptide and the extracellular domain of the GLP-1 receptor (GLP-1R). Its small size (9 residues) allows for precise determination of which amino acids are critical for receptor recognition, differentiating it from longer, more complex peptides .

Synthesis of Novel GLP-1 Receptor Agonists

As a core building block, HAEGTFTSD serves as the starting N-terminal sequence for constructing longer GLP-1 analogs with modified C-terminal extensions. This approach is validated by its inclusion in patent CN 102920658 B, where it forms the basis for engineered GLP-1 peptides with potential therapeutic applications .

Standard for Analytical Method Development

Due to its high purity (>98%) and well-defined molecular weight (963.94 g/mol), HAEGTFTSD is employed as a calibration standard or positive control in HPLC and mass spectrometry assays designed to detect and quantify GLP-1 peptides and their metabolites in biological samples .

Negative Control in GLP-1 Functional Assays

In contrast to full-length GLP-1(7-36) which stimulates insulin secretion, HAEGTFTSD can be utilized as a negative control fragment that lacks the C-terminal sequence required for full agonist activity, helping to validate assay specificity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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